

Application Notes and Protocols: Synthesis of LASSBio-873 from Cycloalkyl Esters

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Compound of Interest		
Compound Name:	LASSBio-873	
Cat. No.:	B12369327	Get Quote

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Introduction

LASSBio-873 is a compound of significant interest within the N-acylhydrazone class of molecules, recognized for its potential analgesic and anti-inflammatory properties. Pharmacological studies have identified it as an orally active agonist of muscarinic cholinergic receptors (mAChRs), with a notable ability to cross the blood-brain barrier.[1] The analgesic effects of LASSBio-873 are reportedly mediated through the activation of the M2 muscarinic receptor signaling pathway.[1][2]

While some databases identify **LASSBio-873** as a complex pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative, the focus of these application notes is on the synthesis of a structurally related N-acylhydrazone derived from a cycloalkyl ester, a synthetic strategy extensively employed by the Laboratory for the Evaluation and Synthesis of Bioactive Substances (LASSBio) for the development of novel therapeutic agents.[3][4] This class of compounds has demonstrated significant potential in the management of acute and inflammatory pain.

This document provides a detailed protocol for the synthesis of a representative LASSBio N-acylhydrazone, (E)-N'-(4-nitrobenzylidene)cyclopentanecarbohydrazide, starting from a cycloalkyl ester. It includes quantitative data for a representative synthesis, detailed experimental procedures, and diagrams illustrating the synthetic workflow and the relevant biological signaling pathway.



Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of (E)-N'-(4-nitrobenzylidene)cyclopentanecarbohydrazide

Compound	Molecular Formula	Molar Mass (g/mol)	Role
Methyl cyclopentanecarboxyl ate	C7H12O2	128.17	Starting Material
Hydrazine hydrate (80%)	H ₆ N ₂ O	50.06	Reagent
Cyclopentanecarbohy drazide	C6H12N2O	128.17	Intermediate
4-Nitrobenzaldehyde	C7H5NO3	151.12	Reagent
(E)-N'-(4- nitrobenzylidene)cyclo pentanecarbohydrazid e	С13Н15N3O3	261.28	Final Product

Table 2: Representative Yields for the Synthesis of (E)-N'-(4-nitrobenzylidene)cyclopentanecarbohydrazide

Reaction Step	Product	Yield (%)
Hydrazinolysis of methyl cyclopentanecarboxylate	Cyclopentanecarbohydrazide	75-85
Condensation with 4- nitrobenzaldehyde	(E)-N'-(4- nitrobenzylidene)cyclopentane carbohydrazide	80-90

Experimental Protocols



Synthesis of Cyclopentanecarbohydrazide (Intermediate)

Materials:

- · Methyl cyclopentanecarboxylate
- Hydrazine hydrate (80% solution in water)
- Absolute ethanol
- Round-bottom flask
- · Reflux condenser
- Rotary evaporator
- · Büchner funnel and filter paper
- · Ice bath

Procedure:

- To a solution of methyl cyclopentanecarboxylate (1.0 eq) in absolute ethanol, add hydrazine hydrate (4.0 eq).
- Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- To the resulting residue, add crushed ice to induce precipitation of the product.
- Collect the solid precipitate by vacuum filtration using a Büchner funnel.
- Wash the solid with cold water and dry under vacuum to yield cyclopentanecarbohydrazide.



Synthesis of (E)-N'-(4nitrobenzylidene)cyclopentanecarbohydrazide (Final Product)

Materials:

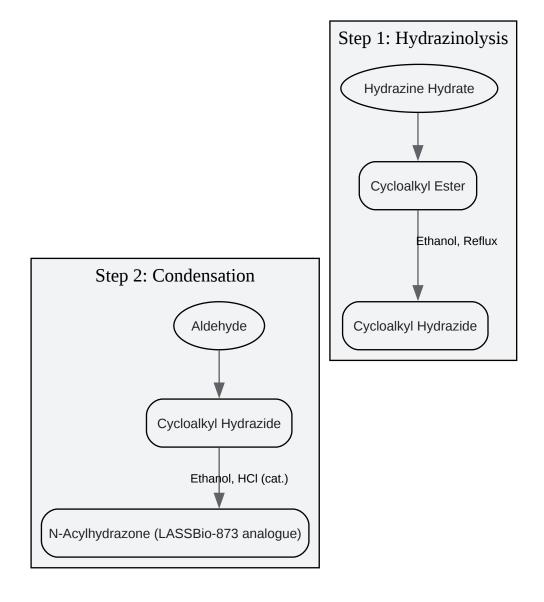
- Cyclopentanecarbohydrazide
- 4-Nitrobenzaldehyde
- Absolute ethanol
- · Hydrochloric acid (catalytic amount)
- Round-bottom flask
- · Magnetic stirrer
- Büchner funnel and filter paper

Procedure:

- Dissolve cyclopentanecarbohydrazide (1.0 eq) in absolute ethanol in a round-bottom flask.
- Add 4-nitrobenzaldehyde (1.0 eq) to the solution.
- Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
- Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.
- Collect the solid product by vacuum filtration.
- Wash the solid with cold ethanol to remove any unreacted starting materials.
- Dry the product under vacuum to obtain (E)-N'-(4nitrobenzylidene)cyclopentanecarbohydrazide.



Visualizations Synthetic Workflow

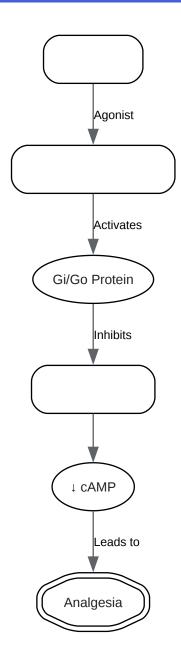


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Caption: Synthetic route to N-acylhydrazones from cycloalkyl esters.

Proposed Signaling Pathway of LASSBio-873





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Caption: **LASSBio-873** signaling via the M2 muscarinic receptor.

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